molecular formula C9H5ClN2 B576065 5-chloro-1H-indole-3-carbonitrile CAS No. 194490-14-7

5-chloro-1H-indole-3-carbonitrile

Cat. No.: B576065
CAS No.: 194490-14-7
M. Wt: 176.603
InChI Key: KQMMMHWMPSFPSP-UHFFFAOYSA-N
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Description

5-chloro-1H-indole-3-carbonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

Chemical Reactions Analysis

5-chloro-1H-indole-3-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions include various substituted indoles and their derivatives .

Scientific Research Applications

5-chloro-1H-indole-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

5-Chloro-1H-indole-3-carbonitrile is a derivative of indole, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₉H₆ClN₃, with a molecular weight of approximately 181.61 g/mol. The compound features a chlorine atom at the fifth position and a carbonitrile group at the third position, contributing to its unique properties and biological activities.

Target Interactions
this compound interacts with various biological targets, including enzymes and receptors involved in critical cellular pathways. It is known to inhibit specific kinases related to cancer progression, particularly those affected by mutations in epidermal growth factor receptors (EGFR) and BRAF proteins.

Biochemical Pathways
This compound influences several biochemical pathways, exhibiting activities such as:

  • Antiviral : Potential efficacy against viral infections.
  • Anti-inflammatory : Modulation of inflammatory responses.
  • Anticancer : Inhibition of cancer cell proliferation through various mechanisms including apoptosis induction.
  • Antimicrobial : Activity against certain bacterial strains.

Biological Activities

This compound has been studied for its potential in various therapeutic areas:

Activity TypeDescription
AnticancerInhibits cancer cell growth; shown to have antiproliferative effects on various cancer cell lines .
AntiviralExhibits antiviral activity, potentially effective against viruses like SARS-CoV-2 .
Anti-inflammatoryModulates inflammatory pathways, which may be beneficial in inflammatory diseases.
AntimicrobialDemonstrates activity against specific bacterial strains.

Case Studies and Experimental Results

  • Antiproliferative Activity
    A study evaluated the antiproliferative effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values suggesting high potency against specific cancer types .
  • Antiviral Efficacy
    Research demonstrated that this compound exhibits antiviral properties by promoting host interferon signaling pathways and inhibiting viral replication in vitro. This was particularly noted in studies involving SARS-CoV-2, where the compound showed promising results in reducing viral load in infected cells .
  • Kinase Inhibition
    The compound has been characterized as an inhibitor of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which plays a role in various cellular processes including cell cycle regulation and differentiation. Studies indicated that it effectively reduces DYRK1A activity with minimal cytotoxicity in cell culture assays .

Properties

IUPAC Name

5-chloro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMMMHWMPSFPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652994
Record name 5-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-14-7
Record name 5-Chloro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194490-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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